molecular formula C25H21N3O3 B213527 N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Katalognummer B213527
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: JHNJGYGMRHKXIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of immune responses, inflammation, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer and autoimmune disorders. CEP-33779 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions of research are discussed in

Wirkmechanismus

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide inhibits NF-κB signaling by binding to the inhibitor of NF-κB (IκB) kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and targeting them for degradation, leading to the release of active NF-κB (Kumar et al., 2007). By inhibiting IKK activity, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide prevents IκB phosphorylation and degradation, thereby inhibiting NF-κB activation.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In autoimmune and inflammatory disease models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to reduce inflammation and improve disease symptoms (Kumar et al., 2007).

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility and stability in vitro. It also has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has some limitations. It is not specific to IKK and can inhibit other kinases, which may limit its therapeutic potential. It also has poor bioavailability and may require high doses or novel delivery methods for clinical use.

Zukünftige Richtungen

There are several future directions for research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide. One area of research is the development of more specific inhibitors of IKK and NF-κB signaling. Another area is the investigation of combination therapies with N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and other drugs, such as chemotherapy or immunotherapy, for cancer treatment. Additionally, the potential use of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide in other diseases, such as neurodegenerative diseases or viral infections, warrants further investigation.
Conclusion
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, or N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, is a small molecule inhibitor of NF-κB signaling with potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and its potential therapeutic applications is warranted.

Synthesemethoden

The synthesis of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been described in the literature (Kumar et al., 2007). Briefly, the synthesis involves the reaction of 4-aminobenzoic acid with 3-ethoxyaniline to form an intermediate, which is then reacted with 2-chloro-4-nitrobenzoic acid to form the quinoline ring system. The resulting nitro compound is reduced to the amino compound, which is then reacted with ethyl carbamate to form the carbamate derivative, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively in preclinical models of various diseases, including cancer, autoimmune disorders, and inflammatory diseases (Kumar et al., 2007; Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In these studies, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit NF-κB signaling and downstream pro-inflammatory cytokine production, leading to decreased tumor growth, improved survival, and reduced inflammation.

Eigenschaften

Produktname

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Molekularformel

C25H21N3O3

Molekulargewicht

411.5 g/mol

IUPAC-Name

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-2-31-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)28-23)25(30)27-18-12-10-16(11-13-18)24(26)29/h3-15H,2H2,1H3,(H2,26,29)(H,27,30)

InChI-Schlüssel

JHNJGYGMRHKXIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Kanonische SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.